molecular formula C20H17ClN4O B3507858 3-CHLORO-N-{1-ETHYL-8-METHYL-1H-PYRAZOLO[3,4-B]QUINOLIN-3-YL}BENZAMIDE

3-CHLORO-N-{1-ETHYL-8-METHYL-1H-PYRAZOLO[3,4-B]QUINOLIN-3-YL}BENZAMIDE

Cat. No.: B3507858
M. Wt: 364.8 g/mol
InChI Key: PLICBQBYCNXYHF-UHFFFAOYSA-N
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Description

3-CHLORO-N-{1-ETHYL-8-METHYL-1H-PYRAZOLO[3,4-B]QUINOLIN-3-YL}BENZAMIDE is a complex organic compound belonging to the class of heterocyclic compounds It features a pyrazoloquinoline core, which is known for its diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-CHLORO-N-{1-ETHYL-8-METHYL-1H-PYRAZOLO[3,4-B]QUINOLIN-3-YL}BENZAMIDE typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate pyrazole and quinoline derivatives under controlled conditions. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the pyrazoloquinoline core .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures. The scalability of the synthesis process is crucial for its application in various industries .

Chemical Reactions Analysis

Types of Reactions

3-CHLORO-N-{1-ETHYL-8-METHYL-1H-PYRAZOLO[3,4-B]QUINOLIN-3-YL}BENZAMIDE undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product, but typically involve controlled temperatures, solvents, and catalysts .

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives can have different biological and chemical properties, making them useful for various applications .

Scientific Research Applications

3-CHLORO-N-{1-ETHYL-8-METHYL-1H-PYRAZOLO[3,4-B]QUINOLIN-3-YL}BENZAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-CHLORO-N-{1-ETHYL-8-METHYL-1H-PYRAZOLO[3,4-B]QUINOLIN-3-YL}BENZAMIDE is unique due to its specific substitution pattern and the presence of both a chloro group and a benzamide moiety. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

3-chloro-N-(1-ethyl-8-methylpyrazolo[3,4-b]quinolin-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN4O/c1-3-25-19-16(11-13-7-4-6-12(2)17(13)22-19)18(24-25)23-20(26)14-8-5-9-15(21)10-14/h4-11H,3H2,1-2H3,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLICBQBYCNXYHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=NC3=C(C=CC=C3C=C2C(=N1)NC(=O)C4=CC(=CC=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-CHLORO-N-{1-ETHYL-8-METHYL-1H-PYRAZOLO[3,4-B]QUINOLIN-3-YL}BENZAMIDE
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3-CHLORO-N-{1-ETHYL-8-METHYL-1H-PYRAZOLO[3,4-B]QUINOLIN-3-YL}BENZAMIDE
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3-CHLORO-N-{1-ETHYL-8-METHYL-1H-PYRAZOLO[3,4-B]QUINOLIN-3-YL}BENZAMIDE
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3-CHLORO-N-{1-ETHYL-8-METHYL-1H-PYRAZOLO[3,4-B]QUINOLIN-3-YL}BENZAMIDE
Reactant of Route 5
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3-CHLORO-N-{1-ETHYL-8-METHYL-1H-PYRAZOLO[3,4-B]QUINOLIN-3-YL}BENZAMIDE
Reactant of Route 6
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3-CHLORO-N-{1-ETHYL-8-METHYL-1H-PYRAZOLO[3,4-B]QUINOLIN-3-YL}BENZAMIDE

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